3-(3-Fluoro-4-nitrophenyl)propanenitrile

Medicinal Chemistry Physicochemical Profiling ADME

3-(3-Fluoro-4-nitrophenyl)propanenitrile (CAS: 1539200-71-9) is a disubstituted phenylpropanenitrile featuring a meta-fluoro and a para-nitro group on the aromatic ring. It serves as a versatile intermediate in medicinal and agrochemical synthesis, where the electron-withdrawing nitro group enables subsequent reduction and the fluorine atom modulates lipophilicity and metabolic stability.

Molecular Formula C9H7FN2O2
Molecular Weight 194.165
CAS No. 1539200-71-9
Cat. No. B2398556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluoro-4-nitrophenyl)propanenitrile
CAS1539200-71-9
Molecular FormulaC9H7FN2O2
Molecular Weight194.165
Structural Identifiers
SMILESC1=CC(=C(C=C1CCC#N)F)[N+](=O)[O-]
InChIInChI=1S/C9H7FN2O2/c10-8-6-7(2-1-5-11)3-4-9(8)12(13)14/h3-4,6H,1-2H2
InChIKeyBCXXAMVHDXPHCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Fluoro-4-nitrophenyl)propanenitrile (CAS 1539200-71-9) – Procurement-Ready Fluorinated Nitrile Building Block


3-(3-Fluoro-4-nitrophenyl)propanenitrile (CAS: 1539200-71-9) is a disubstituted phenylpropanenitrile featuring a meta-fluoro and a para-nitro group on the aromatic ring [1]. It serves as a versatile intermediate in medicinal and agrochemical synthesis, where the electron-withdrawing nitro group enables subsequent reduction and the fluorine atom modulates lipophilicity and metabolic stability. The compound is commercially available as a powder with a certified purity of 95% .

Why 3-(3-Fluoro-4-nitrophenyl)propanenitrile Cannot Be Replaced by a Non-Fluorinated or Regioisomeric Analog


The precise 3-fluoro-4-nitro substitution pattern on the phenylpropanenitrile scaffold dictates a distinct set of physicochemical and electronic properties that are not replicated by non-fluorinated or regioisomeric analogs. Simple replacement with 3-(4-nitrophenyl)propanenitrile removes the fluorine atom, leading to a significant shift in lipophilicity (ΔLogP ~0.8) and loss of the metabolic block it provides [1]. Using the positional isomer 2-(3-fluoro-4-nitrophenyl)propanenitrile introduces a branching methyl group at the α-carbon, which alters the steric environment of the nitrile and its reactivity in subsequent transformations. These differences can critically impact synthetic yield, biological target engagement, and downstream pharmacokinetics.

Quantitative Differentiation Evidence for 3-(3-Fluoro-4-nitrophenyl)propanenitrile vs. Closest Analogs


Enhanced Lipophilicity (XLogP3) vs. Non-Fluorinated 3-(4-Nitrophenyl)propanenitrile

The incorporation of a fluorine atom significantly elevates the compound's lipophilicity. 3-(3-Fluoro-4-nitrophenyl)propanenitrile has a computed XLogP3 of 1.8 [1]. In contrast, the non-fluorinated direct analog, 3-(4-nitrophenyl)propanenitrile, has a lower computed XLogP3 of approximately 1.0 . This quantified increase in LogP is crucial for improving membrane permeability in biological assays.

Medicinal Chemistry Physicochemical Profiling ADME

Topological Polar Surface Area (TPSA) Differentiation for BBB Permeability Prediction

With a computed TPSA of 69.6 Ų [1], 3-(3-fluoro-4-nitrophenyl)propanenitrile falls below the common threshold of 90 Ų for optimal blood-brain barrier (BBB) penetration. Its non-fluorinated analog, 3-(4-nitrophenyl)propanenitrile, has the same core polar groups and thus a nearly identical TPSA. However, the fluorinated derivative's higher LogP works in concert with this low TPSA to create a superior CNS drug-like profile.

CNS Drug Discovery Pharmacokinetics Physicochemical Profiling

Certified Purity (95%) vs. Custom Synthesis Alternatives for Reproducible Scale-Up

The compound is available as a stockable powder with a certified purity of 95% from a major supplier , shipped at ambient temperature. In contrast, close analogs like 3-(4-nitrophenyl)propanenitrile are often only available via custom synthesis with unspecified lead times and purity validation [1]. This ensures batch-to-batch consistency for multi-step synthesis campaigns.

Chemical Synthesis Procurement Quality Control

Verified Physical Property Data (Melting Point) for Purity Assessment and Formulation

The compound's reported melting point of 120–125 °C [1] provides a key analytical handle for identity verification and purity assessment that is not always available for custom-synthesized analogs. For instance, recent product profiles for 3-(4-nitrophenyl)propanenitrile often list its melting point as 'N/A' , hindering routine quality control checks.

Analytical Chemistry Pre-formulation Material Science

High-Confidence Application Scenarios for 3-(3-Fluoro-4-nitrophenyl)propanenitrile Based on Quantitative Evidence


Lead Series Requiring Enhanced Membrane Permeability

For medicinal chemistry programs targeting intracellular or CNS receptors, the compound's quantified XLogP3 of 1.8 and low TPSA of 69.6 Ų [1] make it a superior starting material relative to non-fluorinated analogs. Researchers can use it to synthesize libraries where passive permeability is critical for hit-to-lead progression.

Multi-Step Synthesis Requiring Guaranteed Batch Consistency

Process chemistry teams scaling up a synthetic route can rely on the documented 95% purity and ambient shipping of this powder [1] to minimize variability. This contrasts with analog reliance on custom synthesis, where purity validation must be performed de novo for each batch.

CNS Drug Discovery Camps Utilizing Fluorinated Building Blocks

The concerted property profile (LogP 1.8, TPSA 69.6 Ų) [1] positions the compound as a privileged fragment for CNS-focused libraries. The fluorine atom serves both as a metabolic soft block and a conformational modulator, without altering the polar surface area relative to non-fluorinated analogs.

Analytical Quality Control and Pre-formulation Development

Analytical departments can immediately use the reported melting point of 120–125 °C [1] to confirm compound identity and assess purity by differential scanning calorimetry (DSC), accelerating the pre-formulation phase of early drug development.

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